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molecular formula C6H7Br2N3O2 B8418738 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole

3,5-dibromo-1-propyl-4-nitro-1H-pyrazole

Cat. No. B8418738
M. Wt: 312.95 g/mol
InChI Key: JTFRQHHKXBTICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285136B2

Procedure details

A mixture of 3,5-dibromo-4-nitropyrazole (2) (25 g, 92 mmol) in DMF (120 ml) was added over 45 minutes to a suspension of NaH (4.0 g, 10 mmol; 60% dispersion in oil, prewashed with hexane) in DMF (200 ml) with stirring and under an inert atmosphere. After stirring for 30 minutes, a solution of 1-bromopropane (13.6 g, 111 mmol) in DMF (40 ml) was added over 10 minutes. The reaction mixture was heated at 50-60° C. for 3 hours (monitored by TLC) and the DMF was then evaporated off under reduced pressure. A mixture of DCM/water (300 ml, 1/5) was added and the organic phase was then extracted with water (2×50 ml). The organic phase was dried over Na2SO4 and the solvent was evaporated off under reduced pressure. The crude reaction product was obtained as a black oil (19.4 g, 70%), which was used without further purification in the amination step.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([Br:10])[NH:4][N:3]=1.[H-].[Na+].Br[CH2:14][CH2:15][CH3:16]>CN(C=O)C>[CH2:14]([N:3]1[C:2]([Br:1])=[C:6]([N+:7]([O-:9])=[O:8])[C:5]([Br:10])=[N:4]1)[CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=NNC(=C1[N+](=O)[O-])Br
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
BrCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring and under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the DMF was then evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of DCM/water (300 ml, 1/5)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the organic phase was then extracted with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1N=C(C(=C1Br)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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